molecular formula C17H15BrO3 B2566220 (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1352347-04-6

(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B2566220
CAS RN: 1352347-04-6
M. Wt: 347.208
InChI Key: CIADKJFJYZARIL-SOFGYWHQSA-N
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Description

(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as 2'-hydroxychalcone, is a chemical compound with potential biological and pharmacological applications. This compound belongs to the class of chalcones, which are naturally occurring compounds found in many plants. Chalcones have been studied for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Molecular Structure and Crystallography

Research on this compound has focused on its molecular structure, highlighting the bromophenyl and dimethoxyphenyl groups linked through a prop-2-en-1-one spacer. The molecular geometry exhibits an E conformation across the C=C double bond, with significant implications for its chemical reactivity and interaction properties. This structural information is crucial for understanding its behavior in different chemical environments and for designing derivatives with tailored properties for specific applications (Escobar et al., 2012).

Nonlinear Optical (NLO) Materials

One notable application of derivatives of this compound is in the field of nonlinear optical materials. A novel organic NLO material based on a related structure was synthesized and demonstrated significant NLO efficiency. The compound’s transparency in the visible region and its absorption in the UV range, along with its crystal structure, were key factors contributing to its potential as an NLO material. These findings suggest that (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one and its derivatives could be promising candidates for optical applications, such as in photonic devices (Shruthi et al., 2017).

Crystal Packing and Halogen Bonding

Research also delves into the crystal packing of this compound, highlighting intriguing aspects like putative halogen bonding interactions. Such studies are vital for the development of new crystalline materials with specific mechanical or electronic properties. The analysis of these interactions helps in the understanding of the compound’s solid-state behavior, which is essential for its application in material science and engineering (Kumar et al., 2018).

Third-Order Nonlinear Optical Studies

Further studies have explored the third-order nonlinear optical properties of chalcone derivatives similar to this compound. These studies are crucial for advancing our understanding of the material’s potential in developing NLO devices. The packing pattern, intermolecular interaction, and Hirshfeld surface analysis contribute to its NLO properties, indicating its applicability in photonics and optoelectronics (Kwong et al., 2017).

Synthesis and Characterization of Derivatives

There is ongoing research into the synthesis and characterization of various derivatives of this compound, exploring its versatility in chemical synthesis. These studies contribute to the broader understanding of its chemical properties and the potential for creating a wide range of materials with diverse applications (Tayade & Waghmare, 2016).

properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIADKJFJYZARIL-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

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